4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate
CAS No.: 877635-55-7
Cat. No.: VC7757461
Molecular Formula: C19H16N2O5S
Molecular Weight: 384.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877635-55-7 |
|---|---|
| Molecular Formula | C19H16N2O5S |
| Molecular Weight | 384.41 |
| IUPAC Name | [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate |
| Standard InChI | InChI=1S/C19H16N2O5S/c1-2-24-14-6-4-13(5-7-14)18(23)26-17-11-25-15(10-16(17)22)12-27-19-20-8-3-9-21-19/h3-11H,2,12H2,1H3 |
| Standard InChI Key | OVGWDLMJFJAXEP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Introduction
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate is a pyran derivative with a pyrimidinylthio substitution and an ester group derived from 4-ethoxybenzoic acid. This compound falls under the class of heterocyclic organic molecules, which are often explored for their potential biological and pharmacological activities.
Synthesis Pathway
The synthesis of such compounds typically involves multistep reactions, including:
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Formation of the Pyran Core: The pyran ring is synthesized through condensation reactions involving aldehydes and β-keto esters under acidic or basic conditions.
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Introduction of the Pyrimidinylthio Group: The sulfur atom is introduced via nucleophilic substitution, where a thiol derivative reacts with a halogenated precursor.
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Esterification: The final step involves esterification using 4-ethoxybenzoic acid or its derivatives in the presence of a coupling agent.
Analytical Characterization
The compound can be characterized using various spectroscopic and analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical environments and confirm structural integrity.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: For functional group identification, such as C=O (ketone) and C-O (ester).
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Elemental Analysis: To confirm the empirical formula.
Biological Significance
Compounds with similar structures have been investigated for diverse biological properties:
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Antimicrobial Activity: The combination of heterocyclic cores and sulfanyl groups often enhances antimicrobial efficacy.
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Antioxidant Potential: Aromatic esters are known to exhibit radical scavenging properties.
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Pharmacological Applications: Pyrimidine derivatives are frequently explored as enzyme inhibitors or receptor modulators.
Research Findings on Analogous Compounds
Studies on related compounds, such as those containing pyrimidinylthio-pyran cores, have revealed:
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Potential as anti-inflammatory agents through molecular docking studies .
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Applications in drug design due to favorable physicochemical properties .
Data Table: Comparison with Analogous Compounds
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|
| 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-... | ~358 | Ketone, Ester, Sulfanyl | Antimicrobial, Antioxidant |
| 4-oxo-6-(pyrimidin-2-ylthio)methyl-pyran... | ~370 | Ketone, Ester, Nitro | Anti-inflammatory |
| N-(3-Cyano-tetrahydrobenzothiophen)-deriv... | ~400 | Cyano, Thiol | Lipoxygenase Inhibitor |
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